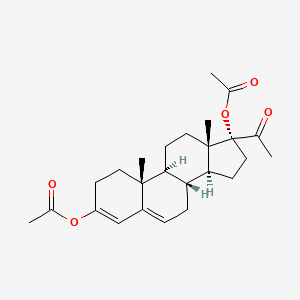

3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O5/c1-15(26)25(30-17(3)28)13-10-22-20-7-6-18-14-19(29-16(2)27)8-11-23(18,4)21(20)9-12-24(22,25)5/h6,14,20-22H,7-13H2,1-5H3/t20-,21+,22+,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRSTAFEONTRTA-RFXJPFPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC(=O)C)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=C4)OC(=O)C)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40722092 | |

| Record name | 20-Oxopregna-3,5-diene-3,17-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40722092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4954-07-8 | |

| Record name | 20-Oxopregna-3,5-diene-3,17-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40722092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Structural Certainty

In the realm of steroid chemistry, where subtle stereochemical changes can drastically alter biological activity, the unambiguous determination of a molecule's structure is paramount. This guide provides a comprehensive, multi-spectroscopic walkthrough for the structure elucidation of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate. As a Senior Application Scientist, my approach is not merely to present data, but to build a logical, self-validating case for the structure, explaining the causality behind each analytical step. We will integrate data from Mass Spectrometry, UV-Visible, Infrared, and a full suite of Nuclear Magnetic Resonance experiments to assemble the molecular puzzle, piece by piece.

Foundational Analysis: Molecular Formula and Degrees of Unsaturation

Before any advanced spectroscopy, a foundational analysis provides a critical roadmap. The compound is identified as this compound, with the molecular formula C₂₅H₃₄O₅ and a molecular weight of 414.53 g/mol .[1][2]

A calculation of the Degrees of Unsaturation (DoU) offers the first glimpse into the molecule's cyclic and unsaturated nature.

-

Formula: DoU = C + 1 - (H/2)

-

Calculation: DoU = 25 + 1 - (34 / 2) = 26 - 17 = 9

These nine degrees of unsaturation are logically accounted for by the proposed structure:

-

4 from the tetracyclic pregnane steroid core.

-

2 from the conjugated diene system (pregna-3,5-dien).

-

1 from the ketone at C-20 (-one).

-

2 from the two acetate groups (-diacetate), each containing a carbonyl group.

This initial calculation provides strong preliminary support for the named structure.

Mass Spectrometry: Confirming Mass and Probing Fragmentation

Mass spectrometry (MS) serves two primary functions: to confirm the exact molecular weight and to reveal fragmentation patterns that act as structural fingerprints.[3][4] For a molecule of this nature, soft ionization techniques are preferred to minimize excessive fragmentation and preserve the molecular ion.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization Mode: Employ Electrospray Ionization (ESI) in positive ion mode. This is expected to generate the protonated molecule [M+H]⁺.

-

Analysis: Analyze using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.

Data Interpretation

The primary goal is to confirm the elemental composition. The calculated exact mass for [C₂₅H₃₄O₅+H]⁺ is 415.2428. An observed mass within a narrow tolerance (e.g., ± 5 ppm) provides high confidence in the molecular formula.

Further analysis of the tandem MS (MS/MS) fragmentation spectrum reveals key structural motifs. Steroids exhibit characteristic fragmentation pathways, and for this compound, the loss of the acetate groups is expected to be prominent.[5][6]

| Observed m/z (Expected) | Fragment | Inference |

| 415.2428 | [M+H]⁺ | Molecular ion confirms the molecular weight. |

| 355.2217 | [M+H - C₂H₄O₂]⁺ | Loss of a molecule of acetic acid (60.02 Da), a common fragmentation for acetate esters. |

| 313.2111 | [M+H - C₂H₄O₂ - C₂H₂O]⁺ | Subsequent loss of ketene (42.01 Da) from the second acetate group. |

| 295.1904 | [M+H - 2(C₂H₄O₂)]⁺ | Loss of two molecules of acetic acid (120.04 Da), indicating the presence of two acetate groups. |

These fragmentation patterns provide strong, self-validating evidence for a pregnane skeleton containing two acetate functional groups.

UV-Visible Spectroscopy: Characterizing the Chromophore

The conjugated pregna-3,5-diene system constitutes a distinct chromophore, which can be identified by UV-Visible spectroscopy. The wavelength of maximum absorbance (λmax) is characteristic of the extent and substitution of the conjugated system.[7][8]

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol.

-

Analysis: Record the absorption spectrum over a range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.

Data Interpretation

The presence of the heteroannular diene in the B-ring of the steroid is expected to result in a strong π → π* transition.[9][10] The λmax can be predicted using the Woodward-Fieser rules:

-

Base Value (Heteroannular Diene): 214 nm

-

Ring Residue Substituents (C-4, C-7, C-10): 3 x 5 nm = +15 nm

-

Exocyclic Double Bond (C-5 to Ring A): +5 nm

-

-OR group at C-3 (enol acetate): +6 nm

-

Predicted λmax: ~240 nm

A strong absorption maximum observed experimentally around 240 nm would provide definitive evidence for the 3,5-diene system, corroborating the structural hypothesis.

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the specific functional groups present in the molecule, particularly the distinct carbonyl environments.[11]

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: The spectrum can be acquired from a neat solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Analysis: Scan the mid-IR range (4000-400 cm⁻¹).

Data Interpretation

The IR spectrum is expected to display several characteristic absorption bands. The carbonyl (C=O) stretching region is particularly informative.

| Frequency Range (cm⁻¹) | Vibration | Functional Group Assignment |

| ~1758 | C=O Stretch | Enol Acetate Ester (at C-3) |

| ~1735 | C=O Stretch | Tertiary Acetate Ester (at C-17) |

| ~1710 | C=O Stretch | Aliphatic Ketone (at C-20)[12] |

| ~1650, ~1605 | C=C Stretch | Conjugated Diene (at C-3/C-4 and C-5/C-6) |

| ~1240, ~1210 | C-O Stretch | Acetate Esters |

The presence of three distinct carbonyl absorptions at these characteristic frequencies provides compelling evidence for the three different C=O environments: an enol ester, a standard aliphatic ester, and an aliphatic ketone. The C=C stretching bands further confirm the diene system.

Nuclear Magnetic Resonance: The Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing a detailed map of the carbon-hydrogen framework and its connectivity.[13][14][15] A comprehensive suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

Experimental Protocol: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

Experiments: Acquire the following spectra on a high-field NMR spectrometer (≥400 MHz):

-

¹H NMR

-

¹³C{¹H} NMR

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer)

-

¹H-¹H COSY (Correlation Spectroscopy)

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

-

Workflow for NMR Data Integration

The following diagram illustrates the logical workflow for integrating the various NMR datasets to build the final structure.

Caption: Logical workflow for NMR-based structure elucidation.

Key NMR Data Interpretation

¹H and ¹³C Assignments: The HSQC experiment allows for the direct correlation of proton and carbon signals. The following table summarizes the key expected chemical shifts.

| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity | Key HMBC Correlations (from Proton) |

| C-3 | ~141.0 | - | - | - |

| C-4 | ~118.5 | ~5.7 | s | C-2, C-5, C-6, C-10, C-3 OAc C=O |

| C-5 | ~149.0 | - | - | - |

| C-6 | ~124.0 | ~5.5 | d | C-4, C-5, C-7, C-8, C-10 |

| C-17 | ~95.0 | - | - | - |

| C-18 | ~14.0 | ~0.8 | s | C-12, C-13, C-14, C-17 |

| C-19 | ~19.0 | ~1.1 | s | C-1, C-5, C-9, C-10 |

| C-20 | ~209.0 | - | - | - |

| C-21 | ~31.5 | ~2.1 | s | C-17, C-20 |

| C-3 OAc | ~169.0 (C=O) | ~2.15 (CH₃) | s | C-3 (from CH₃) |

| C-17 OAc | ~170.5 (C=O) | ~2.05 (CH₃) | s | C-17 (from CH₃) |

Connectivity from 2D NMR:

-

COSY: Will reveal the proton coupling networks within the A, B, C, and D rings, allowing for sequential assignment of adjacent protons (e.g., H-6 → H-7 → H-8).

-

HMBC: This is the crucial experiment for connecting the pieces. It establishes long-range (2- and 3-bond) correlations, bridging non-protonated carbons and linking different spin systems. The diagram below highlights the most critical HMBC correlations that unambiguously confirm the global structure.

Caption: Key HMBC correlations confirming the steroid core connectivity.

The correlation from the C-19 methyl protons to the olefinic C-5 and quaternary C-10, combined with the correlation from the C-18 methyl protons to the quaternary C-13 and C-17, firmly establishes the A/B and C/D ring fusion. Crucially, the correlations from the C-21 methyl protons to both C-17 and the C-20 ketone, and from the C-17 acetate methyl protons to C-17, confirm the substitution pattern on the D-ring.

Conclusion: A Unified and Self-Validating Structural Assignment

The structure of this compound is unequivocally confirmed through the systematic integration of multiple, orthogonal analytical techniques.

-

HRMS established the correct elemental composition.

-

UV-Vis Spectroscopy confirmed the presence and nature of the conjugated diene system.

-

IR Spectroscopy identified all key functional groups and their distinct chemical environments.

-

A full suite of NMR experiments provided the definitive, high-resolution map of the molecular framework, with COSY defining intra-ring connectivity and HMBC assembling the complete structure.

Each piece of data corroborates the others, forming a self-validating system that leaves no ambiguity. This rigorous, evidence-based approach exemplifies the standard of scientific integrity required in modern chemical and pharmaceutical research.

References

-

SCIEX. (n.d.). Quantitative and qualitative analysis of steroids by high-resolution mass spectrometry. Retrieved from [Link]

- Lin, Y. Y. (1980). Identification of steroids by chemical ionization mass spectrometry. Lipids, 15(9), 756–763.

-

Kuo, Y. H., et al. (2022). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 27(15), 4983. Retrieved from [Link]

-

Liere, P., et al. (2015). Mass spectrometric analysis of steroids: all that glitters is not gold. Journal of Endocrinology, 226(2), R55-R70. Retrieved from [Link]

-

Ghulam, A., & Shackleton, C. H. (2009). Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases. Hormone and Metabolic Research, 41(05), 365-373. Retrieved from [Link]

-

Kharlamova, A. V., et al. (2021). Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. Journal of the American Society for Mass Spectrometry, 32(6), 1436-1447. Retrieved from [Link]

-

Jaeger, M., & Aspers, R. L. E. G. (2012). Steroids and NMR. Annual Reports on NMR Spectroscopy, 77, 115-285. Retrieved from [Link]

-

Yasuda, K., & Shibata, K. (1994). [Chemical structural analysis of steroids by NMR spectroscopy]. Nihon Rinsho. Japanese Journal of Clinical Medicine, 52(3), 672-678. Retrieved from [Link]

-

Slideshare. (n.d.). Structure elucidation of steroids. Retrieved from [Link]

-

Jaeger, M., & Aspers, R. L. E. G. (2016). Nuclear Magnetic Resonance of Steroids. In Modern NMR Approaches to the Structure Elucidation of Natural Products (Vol. 2, pp. 275-314). Royal Society of Chemistry. Retrieved from [Link]

-

eGyanKosh. (n.d.). Unit-10 Application of IR Spectroscopy. Retrieved from [Link]

- Forsén, S., & Nilsson, M. (1960). Spectroscopic Studies on Enols. II. Proton Magnetic Resonance and Infrared Spectra of Diacetoacetic and Cinnamoylacetoacetic Esters. Acta Chemica Scandinavica, 14, 1333-1342.

-

Mauney, D. T., Maner, J. A., & Duncan, M. A. (2017). IR Spectroscopy of Protonated Acetylacetone and Its Water Clusters: Enol-Keto Tautomers and Ion→Solvent Proton Transfer. The Journal of Physical Chemistry A, 121(37), 7059-7069. Retrieved from [Link]

-

Sethi, A., et al. (2021). Efficient Synthesis and Spectroscopic Characterization of Biologically Relevant Pregnane Derivatives, and its Glycoside. Current Chinese Chemistry, 1(1), 72-79. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Ketone infrared spectra. Retrieved from [Link]

-

YouTube. (2021). IR Spectroscopy Part 10, Keto - Enol form of Ethyl aceto acetate. Retrieved from [Link]

-

MOLBASE. (n.d.). Pregna-2,5-dien-3,17α-diol-4,20-dion-3,17-diacetat. Retrieved from [Link]

-

Scribd. (n.d.). Conjugated Dienes and Ultraviolet Spectroscopy. Retrieved from [Link]

-

University of Calgary. (n.d.). Conjugated Systems, Orbital Symmetry and UV Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 14.15: Conjugated Dienes and Ultraviolet Light. Retrieved from [Link]

-

PubChem. (n.d.). 3beta,21-Dihydroxy-pregna-5,7,9(11)-trien-20-one diacetate. Retrieved from [Link]

-

PubChem. (n.d.). Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Pregna-4,6-dien-20-one, 3β,17-dihydroxy-, Diacetate. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.12 Conjugated Dienes and UV Light. Retrieved from [Link]

-

Slideshare. (2018). Chapter 14. Conjugated Compounds and Ultraviolet Spectroscopy. Retrieved from [Link]

-

Sharley, J. S., et al. (2023). Spectroscopic dataset of Hedione's derivatives gathered during process development. Data in Brief, 46, 108848. Retrieved from [Link]

- Google Patents. (n.d.). US4482494A - Process for preparing 17α-hydroxy-pregn-4-en-3,20-dione.

- Tsygankov, D. N., et al. (2022). Highly Stable Supramolecular Donor–Acceptor Complexes Involving (Z)-, (E)-di(3-pyridyl)ethylene Derivatives as Weak Acceptors: Structure—Property Relationships. International Journal of Molecular Sciences, 23(21), 13359.

-

Sztanke, M., et al. (2021). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 26(11), 3374. Retrieved from [Link]

- Kumar, P., et al. (2010). Synthesis, spectroscopic and radical scavenging studies of palladium(II)-hydrazide complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(4), 861-866.

Sources

- 1. scbt.com [scbt.com]

- 2. biosynth.com [biosynth.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciex.com [sciex.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scribd.com [scribd.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. crab.rutgers.edu [crab.rutgers.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. narsammaacsc.org [narsammaacsc.org]

- 12. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. [Chemical structural analysis of steroids by NMR spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate (CAS 4954-07-8)

This technical guide provides a comprehensive overview of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate, a synthetic steroid intermediate with CAS number 4954-07-8. The document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. It will delve into the chemical properties, a representative synthesis, potential biological significance, and proposed analytical methodologies for this compound, grounding the discussion in established principles of steroid chemistry.

Introduction and Chemical Identity

This compound, also known by its synonym 3,17-Bis(acetyloxy)-pregna-3,5-dien-20-one, is a pregnane-class steroid.[1][2] Pregnane derivatives are a cornerstone in the synthesis of a vast array of hormonal drugs, including corticosteroids and progestins.[2] This particular compound is identified as a key intermediate in the synthesis of other pharmaceutically relevant steroids, such as in the preparation of Cyproterone acetate impurities.[3] The presence of diacetate functional groups at the C3 and C17 positions is a common strategy in steroid chemistry to enhance the lipophilicity and, in some cases, the biological activity and pharmacokinetic profile of the molecule.

The core structure features a pregnane skeleton with a conjugated diene system at the 3 and 5 positions and a ketone at C20. This structural arrangement is pivotal to its reactivity and potential interactions with biological targets.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| CAS Number | 4954-07-8 | [1][2] |

| Molecular Formula | C₂₅H₃₄O₅ | [1][2] |

| Molecular Weight | 414.53 g/mol | [1][2] |

| Melting Point | 161 °C | |

| Appearance | Likely a white to off-white crystalline solid | Inferred |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in alcohols; and insoluble in water. | Inferred |

Representative Synthesis Protocol

The following represents a generalized, hypothetical protocol for the synthesis of the title compound, starting from a readily available pregnane derivative.

Starting Material: 17α-Hydroxyprogesterone

Step-by-Step Methodology

-

Acetylation of 17α-Hydroxyprogesterone:

-

Dissolve 17α-hydroxyprogesterone in a suitable solvent system, such as a mixture of pyridine and acetic anhydride.

-

The reaction is typically carried out at room temperature or with gentle heating to facilitate the acetylation of the 17-hydroxyl group.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 17α-acetoxyprogesterone.

-

-

Enolization and Acetylation to Form the 3,5-Diene:

-

Dissolve the 17α-acetoxyprogesterone in a solvent mixture capable of promoting enolization, such as acetic anhydride with a catalytic amount of a strong acid (e.g., perchloric acid or p-toluenesulfonic acid).

-

The reaction mixture is stirred, often at a controlled temperature, to allow for the formation of the enol at the C3 position, which is then trapped by acetylation.

-

Careful monitoring is crucial to prevent side reactions.

-

Upon completion, the reaction is typically quenched by pouring it into a cold aqueous solution of a weak base, such as sodium bicarbonate.

-

The product is then extracted with an appropriate organic solvent.

-

The combined organic extracts are washed, dried, and concentrated.

-

The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) or by column chromatography on silica gel.

-

Synthesis Workflow Diagram

Caption: A representative workflow for the synthesis of the target compound.

Biological Context and Potential Mechanism of Action

While specific biological studies on this compound are limited, its structural similarity to other pregnadiene derivatives suggests it may possess progestational activity.[1] Progestins, both natural progesterone and synthetic analogues, are a critical class of hormones involved in the female reproductive cycle, pregnancy, and are widely used in contraception and hormone replacement therapy.[4][5][6]

Progestational Activity

The primary mechanism of action for progestins involves their interaction with progesterone receptors (PRs), which are nuclear transcription factors.[4] Upon binding, the receptor-ligand complex undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to specific progesterone response elements (PREs) on the DNA, modulating the transcription of target genes.[4]

The key physiological effects mediated by this pathway in the context of contraception and hormone therapy include:

-

Inhibition of Ovulation: Progestins can suppress the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn reduces the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[6] This disruption of the hormonal cascade prevents ovulation.

-

Endometrial Transformation: Progestins are crucial for transforming the uterine lining (endometrium) from a proliferative to a secretory state, making it receptive to implantation.[4] In contraceptive applications, sustained progestin levels can lead to endometrial atrophy, which is unfavorable for implantation.[5]

-

Changes in Cervical Mucus: Progestins increase the viscosity and decrease the volume of cervical mucus, creating a barrier that is hostile to sperm penetration.[5]

Potential Signaling Pathway

Caption: Generalized signaling pathway of a progestin via the progesterone receptor.

Proposed Analytical Methodologies

A robust analytical framework is essential for the characterization and quality control of any synthetic compound. The following are standard, field-proven techniques that would be applied to this compound.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be used to identify the number and types of protons, with characteristic signals expected for the vinyl protons of the diene system, the methyl groups at C18, C19, and C21, and the acetate methyl groups.

-

¹³C NMR would confirm the carbon skeleton, including the carbonyl carbons of the ketone and acetate groups, and the olefinic carbons of the diene.

-

2D NMR techniques (e.g., COSY, HSQC, HMBC) would be employed to establish the connectivity of the entire molecule and confirm the stereochemistry.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₂₅H₃₄O₅) by providing a highly accurate mass measurement of the molecular ion.

-

Fragmentation patterns observed in MS/MS analysis would provide further structural confirmation, likely showing losses of acetic acid and other characteristic fragments of the steroid backbone.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy would be used to identify key functional groups. Expected characteristic absorption bands would include C=O stretching for the ketone and ester groups, and C=C stretching for the diene system.

-

Purity Assessment and Quality Control

-

High-Performance Liquid Chromatography (HPLC):

-

A reversed-phase HPLC method, likely with a C18 column, would be the primary technique for assessing purity.

-

A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would be employed, likely in a gradient elution mode.

-

Detection would typically be performed using a UV detector, as the conjugated diene system should provide a strong chromophore.

-

This method would be validated for linearity, accuracy, precision, and sensitivity to quantify the purity of the compound and detect any impurities.

-

-

Melting Point Analysis:

-

A sharp melting point range is a good indicator of the purity of a crystalline solid.

-

Conclusion

This compound is a synthetic pregnane derivative with significance as a chemical intermediate in the synthesis of more complex steroids. While specific biological data for this compound is not extensively published, its structure strongly suggests potential progestational activity, acting through the progesterone receptor signaling pathway. The synthesis of this compound can be achieved through standard transformations in steroid chemistry, and its identity and purity can be rigorously assessed using a suite of modern analytical techniques. This guide provides a foundational understanding of this compound for researchers and developers working in the field of steroid chemistry and drug discovery.

References

-

Coutinho, E. M. (2023). Understanding Progestins: From Basics to Clinical Applicability. Journal of Clinical Medicine, 12(9), 3267. [Link]

-

Grishchenko, V. I., & Grishchenko, N. G. (2020). Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review). Probl Endokrinol (Mosk), 66(4), 36-44. [Link]

-

Justice, T. E., & Lui, F. (2024). Progestins. In StatPearls. StatPearls Publishing. [Link]

-

Sitruk-Ware, R., & Nath, A. (2013). The clinical relevance of progestogens in hormonal contraception: Present status and future developments. Seminars in Reproductive Medicine, 31(2), 103-112. [Link]

-

PubChem. Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate. [Link]

-

U.S. Environmental Protection Agency. Pregna-1,4-diene-3,20-dione, 11,17,21-trihydroxy-, (11.beta.)-. [Link]

-

Methylamine Supplier. 9-Fluoro-11β,21-Dihydroxy-16α,17-(Isopropylidenedioxy)Pregna-1,4-Diene-3,20-Dione 21-Acetate. [Link]

-

Home Sunshine Pharma. Pregna-1,4-diene-3,20-dione,11,17-dihydroxy-6-methyl-, (6a,11b)- CAS 6870-94-6. [Link]

-

Fokina, V. V., et al. (2003). Microbial conversion of pregna-4,9(11)-diene-17alpha,21-diol-3,20-dione acetates by Nocardioides simplex VKM Ac-2033D. Steroids, 68(5), 415-421. [Link]

- Google Patents. US4482494A - Process for preparing 17α-hydroxy-pregn-4-en-3,20-dione.

-

Duax, W. L., & Osawa, Y. (1985). Structure determination of 3 beta, 17-dihydroxy-17 alpha-pregn-5-ene-20-one. Steroids, 45(3-4), 289-296. [Link]

-

Schulster, D., Whitehead, J. K., & Kellie, A. E. (1964). Synthesis of 3-hydroxy-19-nor[21-14C]pregna-1,3,5(10)-trien-20-one from [14C]methyl iodide. Biochemical Journal, 90(3), 43P. [Link]

-

PubChem. Pregna-1,4-diene-3,20-dione,21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-6-methyl-, monosodiumsalt, (6a,11b)-. [Link]

-

PubChem. 11,17,21-Trihydroxypregna-1,4-diene-3,20-dione. [Link]

-

Kido, Y., et al. (2011). (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester (YK11) is a partial agonist of the androgen receptor. Biological & Pharmaceutical Bulletin, 34(3), 318-323. [Link]

-

PubChem. 17-Hydroxypregna-1,4-diene-3,20-dione. [Link]

-

Kincl, F. A., & Rudel, H. W. (1968). Sustained release hormonal preparations. 3. Biological effectivness of 6-methyl-17-alpha-acetoxypregna-4,6-diene-3,20-dione. Steroids, 12(6), 689-696. [Link]

-

PubChem. 11,17-Dihydroxypregna-1,4-diene-3,20-dione. [Link]

Sources

- 1. [Progestagen and contraceptive activity of a 16alpha-methylene derivative of progesterone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 4954-07-8 [chemicalbook.com]

- 4. Understanding Progestins: From Basics to Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Progestins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate: Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate, also known by its IUPAC name 3,17-Bis(acetyloxy)-pregna-3,5-dien-20-one, is a key synthetic intermediate in the pharmaceutical industry.[1] Its primary significance lies in its role as a precursor in the manufacturing of Cyproterone acetate, a potent antiandrogen and progestogen.[2] This guide provides a comprehensive overview of the physical and chemical properties of this steroidal compound, its synthesis, and the analytical methodologies crucial for its characterization and quality control in a research and drug development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and analysis.

| Property | Value | Source |

| CAS Number | 4954-07-8 | [1][3] |

| Molecular Formula | C₂₅H₃₄O₅ | [1][3] |

| Molecular Weight | 414.53 g/mol | [1][3] |

| Appearance | White to off-white powder (inferred) | |

| Melting Point | 161 °C | [3] |

| Solubility | Soluble in organic solvents such as ethanol and chloroform.[4] | |

| Storage | Store in a cool, dry place, away from direct sunlight and heat. Keep in a well-sealed container to prevent moisture absorption and oxidation.[4] |

Synthesis of this compound

The synthesis of this compound is a critical step in the overall synthesis of Cyproterone acetate. It is typically prepared from 17α-hydroxyprogesterone acetate through an enolic acetylation reaction. This process involves the formation of a dienol diacetate structure.

Reaction Pathway

The synthesis initiates with the treatment of 17α-hydroxyprogesterone acetate with an acetylating agent, commonly acetic anhydride, in the presence of an acid catalyst such as p-toluenesulfonic acid or perchloric acid. The reaction proceeds through the formation of an enol intermediate at the C3 position, which is subsequently acetylated along with the hydroxyl group at C17.

Caption: Synthesis of this compound.

Experimental Protocol: Enolic Acetylation of 17α-Hydroxyprogesterone Acetate

The following is a representative, generalized protocol based on established methods for steroidal enol-acetylation. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, is crucial for achieving high yield and purity.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 17α-hydroxyprogesterone acetate in a suitable solvent such as acetic anhydride or an inert solvent like toluene.

-

Catalyst Addition: Add a catalytic amount of a strong acid, for instance, p-toluenesulfonic acid monohydrate.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst with a weak base, such as sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine to remove any residual base and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or acetone/hexane) to yield pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the 3,5-diene system, typically in the range of 5.0-6.0 ppm. Signals for the two acetate methyl groups would appear as singlets around 2.0-2.2 ppm. The steroidal methyl protons (C18 and C19) would resonate as singlets in the upfield region (0.8-1.2 ppm).

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the acetate groups and the C20 ketone around 170 ppm and >200 ppm, respectively. The olefinic carbons of the diene system would be observed in the 120-140 ppm range.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the acetate esters (around 1735-1750 cm⁻¹) and the C20 ketone (around 1705-1725 cm⁻¹). The C=C stretching of the diene system would be visible around 1600-1650 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 414.53. Fragmentation patterns would likely involve the loss of acetic acid molecules (60 Da) and other characteristic steroidal cleavages.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of this compound and for monitoring its synthesis and stability.

Caption: General workflow for HPLC purity analysis.

Experimental Protocol: HPLC Method for Purity Determination

This protocol provides a starting point for developing a validated HPLC method.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is typically effective for separating steroidal compounds. A starting gradient could be 50:50 acetonitrile:water, ramping up to 90:10 acetonitrile:water over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 240 nm, where the conjugated diene system is expected to have significant absorbance.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or acetonitrile to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the sample and record the chromatogram. Purity is typically calculated based on the area percentage of the main peak relative to the total peak area.

Role in Drug Development: Intermediate for Cyproterone Acetate

The primary application of this compound is as a crucial intermediate in the multi-step synthesis of Cyproterone acetate. Cyproterone acetate is a synthetic steroidal antiandrogen with progestational activity used in the treatment of prostate cancer, hirsutism, and severe acne. The 3,5-diene-3,17-diacetate functionality serves as a protected and activated precursor for subsequent chemical transformations in the synthesis of the final drug substance.

Conclusion

This compound is a steroidal intermediate of significant industrial importance. A comprehensive understanding of its physicochemical properties, a well-defined synthetic route, and robust analytical methods for its characterization are paramount for ensuring the quality and efficiency of the final active pharmaceutical ingredient, Cyproterone acetate. This guide provides a foundational framework for researchers and drug development professionals working with this key compound. Further investigation into its specific solubility, stability under various conditions, and detailed spectroscopic characterization will continue to be of value to the scientific community.

References

-

PubChem. Cyproterone Acetate. [Link]

-

Methylamine Supplier. 9-Fluoro-11β,21-Dihydroxy-16α,17-(Isopropylidenedioxy)Pregna-1,4-Diene-3,20-Dione 21-Acetate. [Link]

- Google Patents.

Sources

synthesis of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate from 17α-hydroxyprogesterone

An In-depth Technical Guide to the Synthesis of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate from 17α-Hydroxyprogesterone

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis of this compound, a key intermediate in the production of various steroid-based pharmaceuticals.[1] The synthesis commences with the readily available steroid hormone, 17α-hydroxyprogesterone.[2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and methods for characterization.

Foundational Principles and Strategic Approach

The core of this synthesis lies in the transformation of the α,β-unsaturated ketone moiety within the A-ring of 17α-hydroxyprogesterone into a stable dienol diacetate. This reaction is a classic example of enolization and subsequent trapping of the enolates with an acetylating agent. The resulting dienol diacetate is a versatile intermediate, notably utilized in the preparation of Cyproterone acetate.[1]

The Underlying Reaction Mechanism

The conversion of the 4-en-3-one system of 17α-hydroxyprogesterone to a 3,5-diene-3,17-diol diacetate is typically achieved through acid-catalyzed enolization. The presence of a strong acid catalyst facilitates the formation of a dienol intermediate, which is then acylated. Acetic anhydride serves as the acetylating agent, reacting with both the newly formed 3-enol and the existing 17α-hydroxyl group to yield the desired diacetate product. The stability of the conjugated diene system in the product drives the reaction forward.

Below is a conceptual visualization of the reaction pathway.

Caption: Reaction mechanism for the formation of the dienol diacetate.

Detailed Experimental Protocol

This section outlines a robust and reproducible protocol for the synthesis.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| 17α-Hydroxyprogesterone | C₂₁H₃₀O₃ | 330.46 | 68-96-2 | Starting material.[3] |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 108-24-7 | Acetylating agent. |

| Perchloric Acid (70%) | HClO₄ | 100.46 | 7601-90-3 | Catalyst. Handle with extreme caution. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Solvent for reaction and extraction. |

| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Acid scavenger in work-up. |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | For neutralization. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent. |

Step-by-Step Synthesis Workflow

The following workflow provides a clear sequence of the experimental steps.

Caption: Experimental workflow for the synthesis.

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve 17α-hydroxyprogesterone in a mixture of ethyl acetate and acetic anhydride.

-

Cool the resulting solution in an ice bath to 0-5 °C.

-

Slowly add a catalytic amount of 70% perchloric acid dropwise, ensuring the temperature does not exceed 10 °C.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture again in an ice bath and cautiously add pyridine to neutralize the perchloric acid.

-

Transfer the mixture to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water.

Characterization and Purity Assessment

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Modern spectroscopic and chromatographic techniques are employed for this purpose.[4]

Analytical Techniques

The analysis of steroid hormones and their derivatives often involves a combination of chromatographic and spectrometric methods to ensure accurate identification and quantification.[5][6][7]

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation | Signals corresponding to the vinyl protons of the diene system, the two acetate methyl groups, and other characteristic steroid backbone protons. |

| ¹³C NMR | Structural confirmation | Resonances for the ester carbonyl carbons, the carbons of the C=C double bonds, and the acetate methyl carbons. |

| FT-IR | Functional group identification | Strong absorption bands for the ester carbonyl (C=O) stretching, and C=C stretching of the diene. |

| Mass Spec. | Molecular weight confirmation | A molecular ion peak corresponding to the mass of the product (C₂₅H₃₄O₅, MW: 414.53).[8] |

| HPLC | Purity assessment | A single major peak indicating a high degree of purity. |

Safety and Handling

-

Perchloric acid is a strong oxidizing agent and can be explosive. It should be handled with extreme care in a fume hood, and contact with organic materials should be minimized.

-

Acetic anhydride is corrosive and a lachrymator. Appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

Pyridine is flammable and has a strong, unpleasant odor. It should be handled in a well-ventilated area.

Conclusion

This guide has detailed a reliable and efficient method for the . The procedure leverages a classic acid-catalyzed enolization and acetylation reaction. The described protocol, coupled with the outlined analytical techniques, provides a comprehensive framework for the successful synthesis and characterization of this valuable steroidal intermediate.

References

- Srivastava, A., Godbole, M. M., & Shrivastava, A. (2022). Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques.

- Courant, F., Antignac, J. P., Monteau, F., & Le Bizec, B. (2007). Analytical methods for the determination of selected steroid sex hormones and corticosteriods in wastewater. PubMed.

- Creative Proteomics. (n.d.). Guide to Steroid Hormone Analysis for Biomedical Research. Creative Proteomics.

- Temerdashev, A., Nesterenko, P. N., Dmitrieva, E., & Feng, Y.-Q. (2022). An overview of some methods for the determination of steroids. ResearchGate.

- Labinsights. (2023). Detailed Introduction to Steroids Analysis. Labinsights.

- Bentham Science Publishers. (2021). Efficient Synthesis and Spectroscopic Characterization of Biologically Relevant Pregnane Derivatives, and its Glycoside. Bentham Science Publishers.

- Google Patents. (2013). CN103467555A - Synthetic method of 17alpha-hydroxyprogesterone. Google Patents.

- ResearchGate. (2025). Design and Synthesis of Prednisone Derivatives | Request PDF. ResearchGate.

- Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.

- Wikipedia. (n.d.). 17α-Hydroxyprogesterone. Wikipedia.

- Wikipedia. (n.d.). 5α-Pregnane-3α,17α-diol-20-one. Wikipedia.

- ResearchGate. (2025). Synthesis, Characterization and biological Study of some new derivatives from Pregnenolone via McMurry reaction. ResearchGate.

- ResearchGate. (2025). Simple Synthesis of 17α,20β-Dihydroxypregn-4-en-3-one. ResearchGate.

- Nagahama, Y., & Yamashita, M. (1989). Mechanisms of synthesis and action of 17α,20β-dihydroxy-4-pregnen-3-one, a teleost maturation-inducing substance. Fish Physiology and Biochemistry, 7(1-6), 193–200.

- ChemicalBook. (2023). This compound. ChemicalBook.

- Sooksawate, T., Thong-asa, W., & Leepipatpaiboon, N. (2007). Enhancement of 17alpha-hydroxyprogesterone production from progesterone by biotransformation using hydroxypropyl-beta-cyclodextrin complexation technique. PubMed.

- Getoff, N. (2010). Metabolite formation of 17alpha-hydroxyprogesterone as a consequence of e⁻(aq)-emission and progesterone effect regarding cancer. In Vivo, 24(5), 727–733.

- RTI International. (n.d.). The synthesis of 6‐chloro‐17‐hydroxypregna‐4,6‐diene‐3,20‐dione‐4−14c acetate (chlormadinone‐4−14C acetate). RTI International.

- PubChem. (n.d.). Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate. PubChem.

- PubChem. (n.d.). 17-Hydroxyprogesterone. PubChem.

Sources

- 1. This compound | 4954-07-8 [chemicalbook.com]

- 2. 17α-Hydroxyprogesterone [medbox.iiab.me]

- 3. 17-Hydroxyprogesterone | C21H30O3 | CID 6238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. Analytical methods for the determination of selected steroid sex hormones and corticosteriods in wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. labinsights.nl [labinsights.nl]

- 8. scbt.com [scbt.com]

The Strategic Synthesis and Application of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate: A Technical Guide for Pharmaceutical Development

Foreword: Unveiling the Dienol Diacetate in Modern Steroid Synthesis

In the intricate landscape of steroid chemistry, the pursuit of efficient and selective synthetic pathways is paramount. The development of potent progestational and antiandrogenic agents, such as medroxyprogesterone acetate and cyproterone acetate, relies on the strategic manipulation of the steroid nucleus. Central to many of these synthetic routes is the formation of a key, yet often transient, intermediate: 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate . This dienol diacetate, derived from the readily available 17α-hydroxyprogesterone acetate, serves as a versatile platform for the introduction of crucial functional groups at the C6 and C7 positions, thereby dictating the ultimate biological activity of the target molecule.

This technical guide provides an in-depth exploration of this compound as a synthetic intermediate. Moving beyond a mere recitation of protocols, this document elucidates the underlying chemical principles, the rationale behind experimental design, and the practical considerations for its successful synthesis and utilization in the laboratory. It is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this pivotal intermediate and its role in the synthesis of complex steroidal drugs.

The Genesis of a Key Intermediate: Synthesis of this compound

The transformation of 17α-hydroxyprogesterone acetate, a compound with a stable α,β-unsaturated ketone system in its A-ring, into the highly reactive this compound is a cornerstone of many synthetic strategies. This conversion is achieved through an acid-catalyzed enolization reaction.

The Mechanistic Underpinnings: Acid-Catalyzed Keto-Enol Tautomerism

The formation of the dienol diacetate is a classic example of keto-enol tautomerism, a fundamental concept in organic chemistry.[1][2][3] In the presence of a strong acid catalyst, the carbonyl oxygen at the C3 position of the steroid's A-ring is protonated. This protonation increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-protons at the C2 and C4 positions.

A weak base, typically the acetate anion from the reaction medium, can then abstract a proton from the C4 position, leading to the formation of a dienol intermediate. This dienol, in the presence of an acetylating agent like acetic anhydride, is readily trapped as its more stable diacetate ester, thus shifting the equilibrium towards the product. The formation of the conjugated 3,5-diene system is thermodynamically favored.

The reaction mechanism can be visualized as follows:

Caption: Acid-catalyzed formation of the dienol diacetate.

A Validated Experimental Protocol

The following protocol is a synthesis of established procedures for the preparation of dienol diacetates from α,β-unsaturated keto steroids, providing a reliable method for generating this compound.

Materials and Reagents:

| Reagent | Grade | Supplier Example |

| 17α-Hydroxyprogesterone Acetate | Pharmaceutical | Sigma-Aldrich |

| Acetic Anhydride | ACS Reagent | Fisher Scientific |

| p-Toluenesulfonic acid monohydrate | ACS Reagent | Alfa Aesar |

| Glacial Acetic Acid | ACS Reagent | VWR |

| Sodium Hydroxide | ACS Reagent | Merck |

| Ethanol | Anhydrous | Decon Labs |

| Activated Charcoal | Decolorizing | Cabot |

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 17α-hydroxyprogesterone acetate (100 g).

-

Solvent and Reagent Addition: To the flask, add glacial acetic acid (1000 mL), followed by acetic anhydride (50 g) and p-toluenesulfonic acid monohydrate (2 g) under continuous stirring.

-

Reaction Execution: Slowly heat the reaction mixture to 40-45°C and maintain this temperature for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture and carefully add a 30% sodium hydroxide solution (10 mL) to neutralize the p-toluenesulfonic acid. Concentrate the mixture under reduced pressure to remove the bulk of the glacial acetic acid.

-

Crystallization and Purification: To the concentrated residue, add tap water (600 mL) and cool the mixture to 10-15°C with stirring for 2-3 hours to induce crystallization. Collect the crude product by filtration and wash the filter cake with deionized water until neutral. The crude product can be further purified by recrystallization from ethanol with decolorizing charcoal to yield pure this compound.

Expected Yield and Purity:

Based on analogous reactions, the yield of the purified dienol diacetate is expected to be in the range of 85-95%, with a purity of >98% as determined by HPLC.

The Dienol Diacetate in Action: A Gateway to Steroidal Diversity

The synthetic utility of this compound lies in the enhanced reactivity of its conjugated diene system, which allows for selective functionalization of the steroid's A and B rings. This intermediate is particularly crucial in the synthesis of chlormadinone acetate and cyproterone acetate, both of which feature key modifications at the C6 position.

Pathway to Chlormadinone Acetate: Epoxidation and Ring Opening

One of the primary applications of the dienol diacetate is in the synthesis of chlormadinone acetate, a potent progestin.[4][5][6] This synthetic route involves the selective epoxidation of the 6,7-double bond, followed by a ring-opening reaction with hydrochloric acid.

Caption: Synthetic pathway from the dienol diacetate to chlormadinone acetate.

The stereochemistry of the epoxidation of steroidal 4,6-dienes is influenced by steric factors, with the peroxy acid typically attacking from the less hindered α-face of the steroid nucleus.[7] This results in the formation of a 6α,7α-epoxide. Subsequent treatment with a source of chloride, such as hydrogen chloride, leads to the opening of the epoxide ring and the introduction of a chlorine atom at the C6 position, along with the regeneration of the 4,6-diene system, to yield chlormadinone. The final step involves the acetylation of the 17α-hydroxyl group to afford chlormadinone acetate.

A Note on the Synthesis of Cyproterone Acetate

The synthesis of cyproterone acetate, a potent antiandrogen, also proceeds through intermediates derived from 17α-hydroxyprogesterone acetate. While the exact synthetic sequence can vary, the formation of a dienol diacetate is a plausible and strategic step to facilitate the introduction of the 6-chloro substituent and the subsequent formation of the 1,2α-methylene group that characterizes cyproterone acetate. The dienol diacetate can be converted to a 6-chloro-4,6-diene intermediate, a common precursor to cyproterone acetate.[8]

Characterization and Quality Control

The identity and purity of this compound must be rigorously confirmed before its use in subsequent synthetic steps. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

| Technique | Expected Observations |

| Melting Point | A sharp melting point is indicative of high purity. |

| Infrared (IR) Spectroscopy | Appearance of characteristic C=C stretching vibrations for the conjugated diene system. Presence of strong C=O stretching bands for the acetate groups and the C20 ketone. Absence of a broad O-H stretching band, indicating complete acetylation of the enol. |

| ¹H NMR Spectroscopy | Signals corresponding to the vinyl protons of the 3,5-diene system. Resonances for the two acetate methyl groups. Characteristic signals for the steroid backbone protons, with shifts indicative of the dienol diacetate structure. |

| ¹³C NMR Spectroscopy | Resonances for the sp² hybridized carbons of the diene system and the carbonyl carbons of the acetate and ketone groups. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of this compound (C₂₅H₃₄O₅, MW: 414.53 g/mol ). Fragmentation patterns consistent with the steroidal structure and the loss of acetate groups.[9] |

| High-Performance Liquid Chromatography (HPLC) | A single major peak with a purity of >98% under appropriate chromatographic conditions. |

Conclusion and Future Perspectives

This compound stands as a testament to the elegance and utility of strategic intermediate design in steroid synthesis. Its formation through a well-understood acid-catalyzed enolization provides a reliable and efficient means to activate the steroid nucleus for further functionalization. The ability to selectively introduce substituents at the C6 and C7 positions through reactions of this dienol diacetate has been instrumental in the development of a range of clinically significant progestational and antiandrogenic drugs.

As the demand for more potent and selective steroid-based therapeutics continues to grow, the principles governing the synthesis and reactivity of intermediates like this compound will remain of central importance. Future research in this area may focus on the development of even more efficient and environmentally benign methods for its synthesis, as well as the exploration of its reactivity towards a broader range of electrophiles to unlock novel classes of steroidal compounds with unique biological profiles. A thorough understanding of the chemistry of this versatile intermediate is, therefore, not just a matter of historical interest, but a key to future innovation in medicinal chemistry.

References

- Hunan Kerui Bio-pharmaceutical Co., Ltd.; Gan Hongxing; Zuo Qianjin; Hu Aiguo; Xie Laibin.

- BenchChem.

- Hanson, J. R., Hitchcock, P. B., & Kiran, I. (1999). The Stereochemistry of Epoxidation of Steroidal 4,6-Dienes. Journal of Chemical Research, Synopses, (4), 198-199.

- Chemistry Steps.

- Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism. (2023, January 29).

- ChemicalBook.

- PrepChem. Synthesis of 17α-acetoxy-6-chloro-2-oxapregna-4,6-diene-3,20-dione.

- ResearchGate. Epoxidation of 1,4-dienyl 3-keto steroidal compounds by dimethyldioxirane: Kinetics. (2025, August 9).

- ChemicalBook.

- Master Organic Chemistry. Keto-Enol Tautomerism : Key Points. (2022, June 21).

- Chemistry LibreTexts. 22.2: Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions. (2023, January 29).

- Master Organic Chemistry. Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. (2025, May 14).

- RSC Publishing.

- ResearchGate. Catalytic Epoxidation and syn-Dihydroxylation Reactions in Steroid Chemistry. (2025, August 6).

- gsrs. 17-(ACETYLOXY)-6-CHLORO-PREGNA-1,4-DIENE-3,20-DIONE, (6.ALPHA.)-.

- Google Patents. WO2014067127A1 - Method for synthesis of 6-methyl-17α-acetoxy-19-norpregn-4,6-diene-3,20-dione.

- ACS Publications. Regio- and Enantioselective Catalytic Monoepoxidation of Conjugated Dienes: Synthesis of Chiral Allylic cis-Epoxides. (2015, February 10).

- PubMed. Synthesis of [1,2-3H2]medroxyprogesterone acetate (17-alpha-acetoxy-6-alpha-methyl[1,2-3H2]pregn-4-ene-3,20-dione) and [1,2-3H2]megestrol acetate (17-alpha-acetoxy-6-methyl[1,2-3H2]pregna-4,6-diene-3,20-dione).

- An Efficient Procedure for Synthesis of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione.

- PubMed.

- PubMed. Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)

- Google Patents.

- Google Patents.

- Santa Cruz Biotechnology.

- PubChem. 11,17-Dihydroxypregna-1,4-diene-3,20-dione | C21H28O4.

- ChemicalBook.

- PubChem. 17,21-Bis(acetyloxy)pregn-4-ene-3,20-dione | C25H34O6.

- ResearchGate. Identification of Products Formed by Reaction of 3',5'-Di- O -acetyl-2'-deoxyguanosine with Hypochlorous Acid or a Myeloperoxidase−H 2 O 2 −Cl - System. (2025, August 6).

- PubChem. 3beta,21-Dihydroxy-pregna-5,7,9(11)

- PubChem.

- Pharmaffiliates.

- ChemicalBook.

Sources

- 1. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Preparation method of chlormadinone acetate - Eureka | Patsnap [eureka.patsnap.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Chlormadinone acetate synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. US20040024230A1 - Synthesis of cyproterone acetate - Google Patents [patents.google.com]

- 9. scbt.com [scbt.com]

An In-Depth Technical Guide on the Role of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate in Steroidogenesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate, a key steroidal intermediate. While not a direct participant in endogenous steroidogenesis, this compound serves as a critical precursor in the multi-step synthesis of potent therapeutic steroids, most notably Cyproterone Acetate. This document elucidates the foundational principles of biological steroidogenesis to provide a comparative context for the synthetic pathways where this pregnadiene derivative is employed. We will detail the strategic importance of its dienol diacetate structure and provide robust, field-proven experimental protocols for its conversion and the subsequent characterization of its downstream products. This guide is intended to equip researchers and drug development professionals with the technical and causal understanding necessary to effectively utilize this and similar intermediates in the synthesis of complex steroidal drugs.

Part 1: The Foundation - A Primer on Biological Steroidogenesis

All endogenous steroid hormones are derived from a common precursor, cholesterol. The intricate enzymatic cascade responsible for this transformation, known as steroidogenesis, is a cornerstone of human physiology, governing everything from sexual development to stress response. The initial and rate-limiting step in this pathway is the conversion of cholesterol to pregnenolone, which occurs within the mitochondria of steroidogenic tissues like the adrenal glands and gonads[1]. This conversion is catalyzed by the enzyme cytochrome P450 side-chain cleavage enzyme (P450scc or CYP11A1)[1].

From pregnenolone, the pathway diverges to produce the five major classes of steroid hormones: progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens. This diversification is orchestrated by a series of hydroxysteroid dehydrogenases (HSDs) and cytochrome P450 enzymes. For instance, pregnenolone can be converted to progesterone by 3β-hydroxysteroid dehydrogenase (3β-HSD), or to 17α-hydroxypregnenolone by 17α-hydroxylase (CYP17A1)[2]. These two pathways, the Δ⁴ and Δ⁵ pathways respectively, form the primary branches of steroid synthesis.

Caption: Simplified overview of the major pathways in biological steroidogenesis.

Part 2: Synthetic Steroid Chemistry - The Role of this compound

While the biological pathways are elegant in their enzymatic precision, the synthetic chemist often requires robust, stable intermediates to perform complex chemical transformations not achievable in vivo. This compound, with the chemical formula C₂₅H₃₄O₅, is one such intermediate[3]. It is particularly valuable in the synthesis of modified steroids like Cyproterone Acetate, a potent anti-androgen and progestin[4].

The key to its utility lies in its structure as a dienol diacetate. This protected enol form is stable and allows for the strategic introduction of unsaturation in the steroid's A and B rings. This is a common strategy in steroid synthesis to create precursors for further functionalization. In the context of Cyproterone Acetate synthesis, this intermediate is a precursor to a 17α-acetoxy-4,6-pregnadiene-3,20-dione structure. This 4,6-diene system is crucial for the subsequent steps of forming the final drug.

The synthetic route from a 17α-hydroxyprogesterone acetate starting material to Cyproterone Acetate involves several key transformations:

-

Formation of the 4,6-diene: Dehydrogenation of 17α-hydroxyprogesterone acetate, often using a reagent like chloranil, introduces a double bond at the C6-C7 position, creating 17α-acetoxy-4,6-pregnadiene-3,20-dione[1][4]. This compound represents a stable, isolable precursor to this reactive diene system.

-

Epoxidation: The newly formed C6-C7 double bond is selectively epoxidized, typically using a peroxy acid like m-chloroperoxybenzoic acid (mCPBA), to form a 6,7α-epoxide[5][6].

-

Epoxide Ring Opening and Chlorination: The epoxide ring is then opened under acidic conditions with hydrochloric acid. This reaction proceeds with high regioselectivity to introduce a chlorine atom at C6 and a hydroxyl group at C7[3][5]. Subsequent dehydration yields the 6-chloro-4,6-diene structure.

-

Dehydrogenation: A double bond is introduced at the C1-C2 position, often using a dehydrogenating agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[4].

-

Cyclopropanation (Methylenation): The final step is the addition of a methylene group across the 1,2-double bond to form the characteristic 1α,2α-methylene cyclopropane ring of Cyproterone Acetate. This is often achieved using a reagent like trimethylsulfoxonium iodide[5].

Caption: Key transformations in the synthesis of Cyproterone Acetate.

Part 3: Experimental Protocols and Validation

The following protocols are representative methodologies for the key transformations in the synthesis of Cyproterone Acetate, starting from a 4,6-diene precursor which can be derived from this compound.

Protocol 1: Epoxidation of 17α-Acetoxy-4,6-pregnadiene-3,20-dione

-

Causality: This step aims to activate the C6-C7 position for the introduction of the chloro-substituent. m-Chloroperoxybenzoic acid (mCPBA) is a widely used and effective reagent for the stereoselective epoxidation of electron-rich double bonds in steroids[6]. The reaction is typically carried out in a non-polar solvent to ensure solubility of the steroid and reagent.

-

Methodology:

-

Dissolve 17α-acetoxy-4,6-pregnadiene-3,20-dione (1.0 eq) in dichloromethane (DCM) at room temperature.

-

Add sodium bicarbonate (2.0 eq) to buffer the reaction mixture and neutralize the m-chlorobenzoic acid byproduct.

-

Cool the mixture to 0°C in an ice bath.

-

Add mCPBA (1.2 eq) portion-wise over 30 minutes, maintaining the temperature at 0°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude 6,7α-epoxy intermediate.

-

-

Validation and Characterization (Self-Validating System):

-

TLC: The product should show a single spot with a different Rf value compared to the starting material.

-

HPLC: High-Performance Liquid Chromatography can be used to assess the purity of the product.

-

Mass Spectrometry (MS): Confirm the molecular weight of the epoxide (M+H⁺ or other adducts)[7].

-

NMR Spectroscopy: ¹H and ¹³C NMR will confirm the disappearance of the C6 and C7 olefinic protons and the appearance of signals corresponding to the epoxide ring protons.

-

Protocol 2: Ring Opening of the 6,7α-Epoxide with HCl

-

Causality: This reaction introduces the key chlorine atom at the C6 position. The use of a strong acid like HCl protonates the epoxide oxygen, making it a good leaving group and facilitating nucleophilic attack by the chloride ion[3][8]. The reaction is highly regioselective, with the chloride attacking the C6 position.

-

Methodology:

-

Dissolve the crude 6,7α-epoxy intermediate (1.0 eq) in a suitable solvent such as dioxane or a mixture of acetone and water.

-

Cool the solution to 0°C.

-

Slowly add concentrated hydrochloric acid (excess) to the stirred solution.

-

Allow the reaction to proceed at room temperature, monitoring by TLC for the consumption of the epoxide.

-

Once the reaction is complete, neutralize the mixture carefully with a base (e.g., sodium bicarbonate solution).

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure. The crude product will be a mixture of the chlorohydrin and the dehydrated 6-chloro-4,6-diene (Chlormadinone Acetate). Gentle heating or treatment with a mild acid can drive the dehydration to completion.

-

-

Validation and Characterization:

-

MS: Detection of the molecular ion corresponding to the chlorinated product. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) provides a definitive signature.

-

NMR: ¹H NMR will show the appearance of a new signal for the proton at the chlorine-bearing carbon (C6) and the disappearance of the epoxide protons. ¹³C NMR will show a characteristic upfield shift for the carbon attached to the chlorine atom.

-

Part 4: Data Presentation

The following table summarizes the key intermediates in the synthesis of Cyproterone Acetate from 17α-hydroxyprogesterone acetate.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Expected Analytical Signals |

| 17α-Hydroxyprogesterone Acetate | C₂₃H₃₂O₄ | 372.50 | ¹H NMR: Signals for two vinyl protons. MS: m/z [M+H]⁺ at 373.2. |

| 17α-Acetoxy-4,6-pregnadiene-3,20-dione | C₂₃H₃₀O₄ | 370.49 | ¹H NMR: Appearance of new olefinic signals for H-6 and H-7. MS: m/z [M+H]⁺ at 371.2. |

| 6,7α-Epoxy-17α-acetoxy-4-pregnene-3,20-dione | C₂₃H₃₀O₅ | 386.49 | ¹H NMR: Disappearance of H-6/H-7 olefinic signals, appearance of epoxide proton signals. MS: m/z [M+H]⁺ at 387.2. |

| Chlormadinone Acetate | C₂₃H₂₉ClO₄ | 404.93 | ¹H NMR: Characteristic shifts for protons adjacent to the chloro-substituted carbon. MS: Isotopic cluster for chlorine at m/z [M+H]⁺ 405.2 and 407.2. |

| Delmadinone Acetate | C₂₃H₂₇ClO₄ | 402.91 | ¹H NMR: Appearance of olefinic signals for H-1 and H-2. MS: Isotopic cluster for chlorine at m/z [M+H]⁺ 403.2 and 405.2. |

| Cyproterone Acetate | C₂₄H₂₉ClO₄ | 416.94 | ¹H NMR: Appearance of high-field signals for the cyclopropyl methylene protons. MS: Isotopic cluster for chlorine at m/z [M+H]⁺ 417.2 and 419.2. |

Conclusion

This compound exemplifies a class of synthetic intermediates that are indispensable in modern medicinal chemistry. While its structure precludes it from direct involvement in the finely tuned enzymatic pathways of biological steroidogenesis, its role as a stable, versatile precursor is paramount in the construction of complex, life-altering steroid-based pharmaceuticals. A thorough understanding of its chemical properties and the rationale behind its conversion to downstream products, such as Cyproterone Acetate, empowers researchers to innovate and optimize the synthesis of next-generation therapeutics. The self-validating protocols outlined in this guide provide a robust framework for ensuring the integrity and success of each synthetic step, a critical component in the journey from laboratory synthesis to clinical application.

References

-

Wikipedia contributors. (2024). Cyproterone acetate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Wiechert, R., & Neumann, F. (2004). Synthesis of cyproterone acetate. U.S. Patent No. US20040024230A1. Washington, DC: U.S. Patent and Trademark Office.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9880, Cyproterone Acetate. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]

- Wiechert, R., & Neumann, F. (2003). Further syntheses of cyproterone acetate. European Patent No. EP1359154A1. Munich, Germany: European Patent Office.

-

Wikipedia contributors. (2023). Hydroxyprogesterone acetate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed. Retrieved from [Link]

-

Organic Chemistry Tutor. (2019, October 25). Acid Catalyze ring opening of Epoxides - HBr, HCl, HI, H2SO4/H20 - Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

LibreTexts. (2024, March 27). 18.5 Reactions of Epoxides: Ring-Opening. In Chemistry LibreTexts. Retrieved from [Link]

- Upjohn Co. (1984). Process for preparing 9,11-epoxy steroids from 9 alpha-substituted-11-hydroxy steroids. European Patent No. EP0105650B1. Munich, Germany: European Patent Office.

-

Molecules Editorial Office. (2018). Epoxidation of Diosgenin, 25(R)-1,4,6-Spirostatrien-3-one and 25(R)-4,6-Spirostadien-3β-ol. MDPI. Retrieved from [Link]

-

Wikipedia contributors. (2024). 17α-Hydroxyprogesterone. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Upjohn Co. (1983). Process for preparing 16-methylene steroids. U.S. Patent No. US4416821A. Washington, DC: U.S. Patent and Trademark Office.

-

LibreTexts. (2024, March 27). 11: Strategies in Steroids Synthesis. In Chemistry LibreTexts. Retrieved from [Link]

-

Waters Corporation. (n.d.). Method Development for the Analysis of Endogenous Steroids Using Convergence Chromatography with Mass Spectrometric Detection. Retrieved from [Link]

-

Molecules Editorial Office. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. Retrieved from [Link]

-

Molecules Editorial Office. (2023). Bioactive Steroids Bearing Oxirane Ring. MDPI. Retrieved from [Link]

-

International Journal of Molecular Sciences Editorial Office. (2020). Analytical Methods for the Determination of Neuroactive Steroids. MDPI. Retrieved from [Link]

-

Analytical Chemistry. (2020). Multidimensional Separations of Intact Phase II Steroid Metabolites Utilizing LC-Ion Mobility-MS. ACS Publications. Retrieved from [Link]

-

Communications Chemistry. (2024). Innovative molecular networking analysis of steroids and characterisation of the urinary steroidome. Nature. Retrieved from [Link]

- Upjohn Co. (1984). 16-methylene-steroids and their preparation. European Patent No. EP0104054A2. Munich, Germany: European Patent Office.

-

Journal of Analytical & Bioanalytical Techniques. (2014). Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. Longdom Publishing SL. Retrieved from [Link]

- Zhejiang Xianju Pharmaceutical Co., Ltd. (2008). Chemical synthesis method of methylprednisolone. Chinese Patent No. CN101230084A. Beijing, China: National Intellectual Property Administration, PRC.

Sources

- 1. Cyproterone acetate - Wikipedia [en.wikipedia.org]

- 2. 17α-Hydroxyprogesterone - Wikipedia [en.wikipedia.org]

- 3. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]

- 4. EP1359154A1 - Further syntheses of cyproterone acetate - Google Patents [patents.google.com]

- 5. US20040024230A1 - Synthesis of cyproterone acetate - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

The Multifaceted Biological Activities of Pregnadiene Derivatives: A Technical Guide for Researchers

This guide provides an in-depth exploration of the diverse biological activities of pregnadiene derivatives, a class of steroid compounds with significant therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, presents detailed experimental protocols for activity assessment, and offers insights into the structure-activity relationships that govern their efficacy.

Introduction to Pregnadiene Derivatives